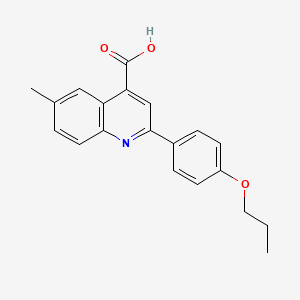

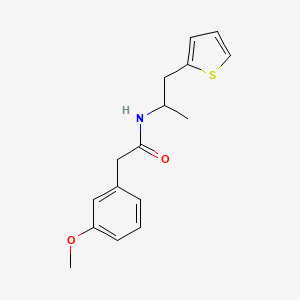

N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial Activity

“N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide” and its derivatives have shown significant antimicrobial activity . In particular, they have been effective against methicillin-resistant Staphylococcus aureus (MRSA), a serious threat to global health . The compounds have shown growth inhibition up to 24 mm in size against Staphylococcus aureus .

Anti-Methicillin-Resistant Staphylococcus Aureus Agents

These compounds have been used as potent anti-methicillin-resistant Staphylococcus aureus agents . They have shown activity as low as 16 μg/mL in minimum inhibitory concentration tests .

Antibacterial Activity

The compounds have shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria . Compounds (Ve), (Vf), (Vi), (Vk), and (Vl) showed potential activity against Gram-positive bacteria, and compounds (Vc), (Ve), (Vi), (Vk), and (Vl) showed significant activity against Gram-negative bacteria .

Antifungal Activity

The compounds have also exhibited excellent potential against antifungal activity . Compounds (Va), (Vc), (Ve), (Vf), (Vh), (Vi), (Vk), and (Vl) showed significant antifungal activity against the standard reference drug Fluconazole .

Antitubercular Activity

The compounds have been screened for in vitro antitubercular activity against M. tuberculosis H37Rv strain .

Synthesis of Novel Heterocycles

This compound provides a new and efficient tool for constructing novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .

作用機序

Target of Action

Similar compounds have been found to target the mitogen-activated protein kinase 1 . This enzyme plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It can be inferred that the compound interacts with its target, possibly leading to changes in the cellular responses directed by the target .

Biochemical Pathways

Given its potential target, it may influence the mapk signaling pathway , which regulates a variety of cellular activities including gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis.

Result of Action

Based on its potential target, it may influence cellular responses such as gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .

特性

IUPAC Name |

2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9(2)13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-9H,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFFSEWWEHQHEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

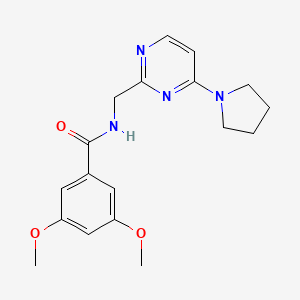

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)

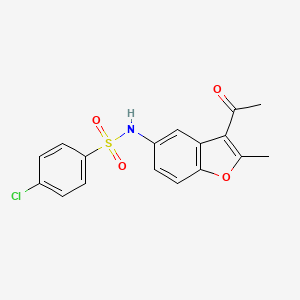

![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

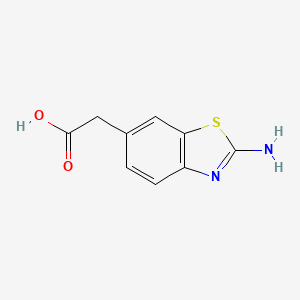

![2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B2397291.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2397293.png)

![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)